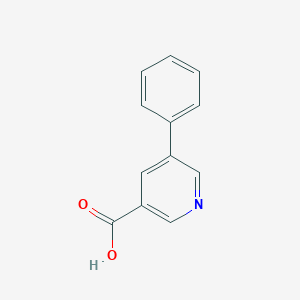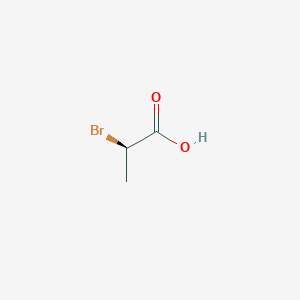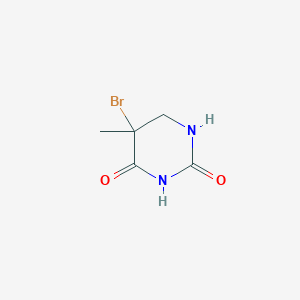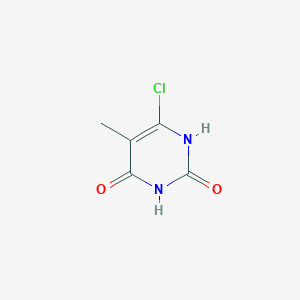
2,6-Naphthalenedisulfonic acid disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Naphthalenedisulfonic acid disodium salt is an organic compound with the molecular formula C₁₀H₆Na₂O₆S₂. It is a disodium salt of naphthalene-2,6-disulfonic acid and is commonly used in various industrial and research applications. This compound is known for its solubility in water and its role as an intermediate in the synthesis of dyes and other organic compounds.
作用机制
Target of Action
The primary targets of 2,6-Naphthalenedisulfonic acid disodium salt are bacteria such as Staphylococcus aureus and Escherichia coli . These bacteria play a crucial role in various infections and diseases.
Mode of Action
It has been found to exhibitantibacterial activity against the aforementioned bacteria . The compound likely interacts with bacterial cells, leading to changes that inhibit their growth or survival.
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability when administered orally or intravenously.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth, leading to the control of bacterial infections . At the molecular and cellular level, this likely involves disruption of essential cellular processes in bacteria.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Naphthalenedisulfonic acid disodium salt can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of disodium naphthalene-2,6-disulphonate involves large-scale sulfonation reactors where naphthalene is treated with sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. The product is then purified through crystallization and filtration processes to achieve the desired purity.
化学反应分析
Types of Reactions
2,6-Naphthalenedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acid groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2,6-disulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
2,6-Naphthalenedisulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of concrete additives, detergents, and as a dispersing agent in various industrial processes.
相似化合物的比较
2,6-Naphthalenedisulfonic acid disodium salt can be compared with other similar compounds such as:
Disodium naphthalene-1,6-disulphonate: Similar in structure but differs in the position of the sulfonate groups, leading to different chemical properties and reactivity.
Disodium naphthalene-2,7-disulphonate: Another isomer with sulfonate groups at different positions, affecting its solubility and interaction with other molecules.
Uniqueness
This compound is unique due to its specific sulfonate group positions, which confer distinct chemical properties and make it suitable for specific industrial and research applications.
属性
CAS 编号 |
1655-45-4 |
|---|---|
分子式 |
C10H8NaO6S2 |
分子量 |
311.3 g/mol |
IUPAC 名称 |
disodium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChI 键 |
DGZLXQQLJXDRPM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O.[Na] |
Key on ui other cas no. |
1655-45-4 |
Pictograms |
Irritant |
相关CAS编号 |
581-75-9 (Parent) |
产品来源 |
United States |
Q1: What is the role of 2,6-naphthalenedisulfonic acid disodium salt in the preparation of polyurethane nanofiber strain sensors?
A1: this compound acts as a doping agent during the in situ polymerization of polypyrrole (PPy) onto polyurethane (PU) nanofibers []. This doping process enhances the electrical conductivity of the PPy, a crucial characteristic for strain sensing applications. The resulting PPy-coated PU nanofibers can then be incorporated into wearable sensors for monitoring joint flexion and other movements.
Q2: How does the addition of phenol during the synthesis of 2,6-dihydroxy naphthalene impact product purity?
A2: During the high-temperature alkali fusion of this compound, phenol acts as an antioxidant []. It prevents the oxidation of the 2,6-naphthalenediphenol sodium (potassium) intermediate formed during the reaction. This protection from oxidation improves the selectivity of the reaction towards the desired 2,6-dihydroxy naphthalene product, resulting in higher purity.
Q3: Are there computational studies investigating the properties of this compound?
A3: While the provided research abstracts do not directly mention computational studies on this compound, they highlight its use in experimental settings [, ]. Computational chemistry techniques, such as molecular dynamics simulations or density functional theory calculations, could provide valuable insights into the compound's interactions with other molecules, its electronic properties, and its behavior in different environments. Such studies could further our understanding of its applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















